N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide
Overview
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide is a boronic acid derivative with a morpholine ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution Reactions: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Morpholines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Used in the production of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition and molecular recognition processes.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can be used to study molecular interactions and binding affinities.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include phenylboronic acid and its derivatives.
Morpholines: Other morpholine derivatives with different substituents.
Uniqueness:
The presence of both the boronic acid group and the morpholine ring makes this compound unique, allowing it to participate in a wide range of chemical reactions and biological interactions.
This compound's versatility and potential applications make it a valuable tool in scientific research and industrial applications. Its unique structure and reactivity profile offer opportunities for innovation in various fields.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-5-7-14(8-6-13)19-15(21)20-9-11-22-12-10-20/h5-8H,9-12H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVFWSDIINWNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657048 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-97-8 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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